molecular formula C15H19N3O3S B7678225 N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide

N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide

Katalognummer: B7678225
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: JVDQMHKOZJTOGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is commonly referred to as BEME, and it is a sulfonamide derivative of pyridazine. BEME is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.

Wirkmechanismus

BEME inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to the accumulation of carbon dioxide and the acidification of the tumor microenvironment, which can inhibit tumor growth and induce apoptosis.
Biochemical and Physiological Effects:
The inhibition of CA IX by BEME can lead to several biochemical and physiological effects. The accumulation of carbon dioxide and the acidification of the tumor microenvironment can inhibit tumor growth and induce apoptosis. Additionally, the inhibition of CA IX can lead to the suppression of angiogenesis and the reduction of tumor invasiveness.

Vorteile Und Einschränkungen Für Laborexperimente

BEME has several advantages for lab experiments, including its potent inhibition of CA IX, its specificity for CA IX over other carbonic anhydrase isoforms, and its availability as a tool compound. However, BEME also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on BEME. One direction is the development of more potent and selective CA IX inhibitors based on the structure of BEME. Another direction is the investigation of the role of CA IX in other diseases, such as hypoxia-induced pulmonary hypertension. Additionally, the combination of BEME with other cancer therapies, such as chemotherapy and immunotherapy, could be explored to enhance the efficacy of cancer treatment.

Synthesemethoden

The synthesis of BEME involves the reaction of 3-methyl-6-oxopyridazine-1-carboxylic acid with N-benzyl-N-(2-aminoethyl)methanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of BEME as a white solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

BEME has been extensively used in scientific research for its potent inhibition of CA IX. CA IX is an enzyme that is overexpressed in many types of cancer cells, and its inhibition can lead to the suppression of tumor growth and the induction of apoptosis. BEME has been shown to be effective in inhibiting CA IX in vitro and in vivo, and it has been used as a tool compound to study the role of CA IX in cancer progression.

Eigenschaften

IUPAC Name

N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-13-8-9-15(19)18(16-13)11-10-17(22(2,20)21)12-14-6-4-3-5-7-14/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDQMHKOZJTOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.